molecular formula C33H39N3O4 B11605177 ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate

Cat. No. B11605177
M. Wt: 541.7 g/mol
InChI Key: ZFNNOETYDZOEEA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate involves multiple steps, starting from the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized to enhance their biological activity .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with varying substituents, such as:

Uniqueness

Ethyl 1-benzyl-5-{2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

properties

Molecular Formula

C33H39N3O4

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl 1-benzyl-5-[2-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate

InChI

InChI=1S/C33H39N3O4/c1-4-39-33(38)32-25(3)36(21-26-8-6-5-7-9-26)31-15-14-29(20-30(31)32)40-23-28(37)22-34-16-18-35(19-17-34)27-12-10-24(2)11-13-27/h5-15,20,28,37H,4,16-19,21-23H2,1-3H3

InChI Key

ZFNNOETYDZOEEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)C)O)CC5=CC=CC=C5)C

Origin of Product

United States

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